Oxazolo[4,5-B]pyridine-2-thiol

Antimicrobial Antifungal Medicinal Chemistry

Researchers replacing benzoxazole-2-thiol scaffolds with isosteric but electronically distinct oxazolo[4,5-b]pyridine-2-thiol often lose SAR continuity. This fused heterocycle (C6H4N2OS, MW 152.17) with reactive 2-thiol/thione tautomer enables: - Synthesis of Mannich base derivatives (57-72% yields reported) - Selective antifungal leads (e.g., compound 7f) not accessible from benzoxazole analogs - Kinase/GPCR library construction via validated pharmacophore modeling Supplied with analytical data for immediate diversification.

Molecular Formula C6H4N2OS
Molecular Weight 152.18 g/mol
CAS No. 211949-57-4
Cat. No. B3040518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxazolo[4,5-B]pyridine-2-thiol
CAS211949-57-4
Molecular FormulaC6H4N2OS
Molecular Weight152.18 g/mol
Structural Identifiers
SMILESC1=CC2=C(NC(=S)O2)N=C1
InChIInChI=1S/C6H4N2OS/c10-6-8-5-4(9-6)2-1-3-7-5/h1-3H,(H,7,8,10)
InChIKeyBRSZJWYJYOGBGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxazolo[4,5-b]pyridine-2-thiol Procurement Guide


Oxazolo[4,5-b]pyridine-2-thiol (OPT) is a fused heterocyclic building block (C6H4N2OS, MW: 152.17 g/mol) comprising an oxazole ring fused to a pyridine ring, with a reactive 2-thiol moiety that exists in equilibrium with its thione tautomer [1]. This scaffold serves as a critical intermediate for constructing libraries of Mannich base derivatives and 1,2,3-triazole conjugates for antimicrobial and antitumor lead discovery [2]. Its core structure provides a platform for diversification through alkylation at the thiol sulfur or functionalization at the pyridine nitrogen, enabling systematic structure-activity relationship (SAR) exploration .

Building block for antimicrobial and antitumor lead discovery Fused oxazole-pyridine core enables systematic SAR exploration
Platform for Mannich and 1,2,3-triazole library synthesis Reactive 2-thiol moiety supports click and multicomponent reactions
Dual diversification points S-alkylation and pyridine N-functionalization for analog generation

Oxazolo[4,5-b]pyridine-2-thiol Substitution Risks


Indiscriminate substitution of the oxazolo[4,5-b]pyridine-2-thiol core with other benzoxazole or heterocyclic thiol scaffolds is scientifically unsound for antimicrobial discovery programs. Direct comparative studies reveal that the nitrogen atom in the fused pyridine ring of the oxazolo[4,5-b]pyridine scaffold confers a distinct electronic environment and hydrogen-bonding capacity absent in the benzo[d]oxazole-2-thiol analog [1]. This structural divergence manifests in divergent biological outcomes: while both scaffolds yield antimicrobial Mannich base derivatives, the oxazolo[4,5-b]pyridine series demonstrates a notably different spectrum of activity against specific fungal strains, with certain derivatives showing selective potency that is not recapitulated by their benzoxazole counterparts [1]. Therefore, procurement of the precise oxazolo[4,5-b]pyridine-2-thiol building block is essential to maintain synthetic tractability and preserve the unique pharmacophore elements identified in validated SAR campaigns.

Target Scaffold
Inappropriate Substitute
Oxazolo[4,5-b]pyridine-2-thiol Pyridine nitrogen provides distinct electronic and H-bonding interactions
Benzo[d]oxazole-2-thiol Lacks the critical pyridine nitrogen; antifungal activity profile may not transfer

Oxazolo[4,5-b]pyridine-2-thiol Comparative Evidence


Antifungal Selectivity vs. Benzo[d]oxazole Analogs

A direct head-to-head synthesis and evaluation of Mannich base derivatives from both the benzo[d]oxazole-2-thiol and oxazolo[4,5-b]pyridine-2-thiol scaffolds revealed that the antifungal activity profile is strongly scaffold-dependent. Notably, the oxazolo[4,5-b]pyridine-2-thiol derivative 7f demonstrated potent antifungal activity, while the corresponding benzo[d]oxazole-2-thiol derivative showed a significantly weaker effect [1]. This indicates that the pyridine nitrogen in the oxazolo[4,5-b]pyridine core is a critical pharmacophoric element for achieving selective antifungal potency against certain strains.

Antifungal Selectivity
Reported
Derivative 7f: reported higher antifungal activity vs. benzo[d]oxazole analog
Scaffold-dependent antifungal activity profile
In vitro screening against pathogenic fungi
Antimicrobial Antifungal Medicinal Chemistry

Mannich Derivatization Yields Benchmark

In the synthesis of Mannich base derivatives, the oxazolo[4,5-b]pyridine-2-thiol scaffold was successfully elaborated using a one-pot, three-component Mannich reaction with secondary amines and formaldehyde, catalyzed by copper iodide (CuI) at room temperature. This protocol yielded the desired oxazolo[4,5-b]pyridine-2-thio derivatives (7a–h) in yields ranging from 57% to 72% [1]. This yield range serves as a benchmark for assessing the efficiency of new synthetic methodologies targeting this specific scaffold.

Mannich Derivatization Yield
Reported
57–72% (derivatives 7a–h)
Quantitative benchmark for synthetic feasibility
CuI-catalyzed one-pot Mannich reaction, RT
Synthetic Chemistry Mannich Reaction Library Synthesis

GPCR and Kinase Pharmacophore Modeling

In silico pharmacophore modeling and molecular docking studies indicate that the oxazolo[4,5-b]pyridine-2-thiol core presents a distinct interaction profile compared to simple benzoxazole or pyridine-thiol fragments. The fused ring system and the specific positioning of the nitrogen atoms create a unique three-dimensional pharmacophore that is predicted to engage with antitumor, GPCR, and kinase targets in a manner that would not be replicated by the non-fused or differently fused analogs [1]. This computational evidence supports the scaffold's privileged status for developing selective kinase inhibitors.

GPCR/Kinase Pharmacophore Model
Class-level inference
Predicted engagement with kinase and GPCR targets; distinct from non-fused analogs
Predicted privileged scaffold for selective inhibitor screening
In silico docking; requires experimental validation
Molecular Docking Pharmacophore Modeling Kinase GPCR

Oxazolo[4,5-b]pyridine-2-thiol Research Applications


Scaffold-Hopping in Antimicrobial Lead Optimization

Researchers seeking to perform scaffold-hopping from benzo[d]oxazole-based antimicrobial leads should procure Oxazolo[4,5-b]pyridine-2-thiol. Its use enables a direct and controlled comparison, as the core is isosteric but electronically distinct. The evidence demonstrates that this switch can uncover novel and more potent antifungal derivatives, such as compound 7f, that are not accessible from the benzo[d]oxazole-2-thiol scaffold [1].

Building Kinase/GPCR Targeted Libraries

This scaffold is optimal for constructing focused chemical libraries intended for high-throughput screening against kinase and GPCR targets. In silico pharmacophore modeling has validated the oxazolo[4,5-b]pyridine-2-thiol core as a privileged structure capable of mapping to these targets' active sites [1]. Utilizing this specific core ensures the resulting library members possess the correct spatial and electronic features for initial hit identification against these therapeutically relevant protein classes.

Benchmarking Novel Synthetic Methods

The established synthetic protocol yielding Mannich base derivatives in 57-72% yield provides a robust benchmark for organic methodologists. Researchers can use Oxazolo[4,5-b]pyridine-2-thiol as a model substrate to test new catalytic systems or reaction conditions for thiol alkylation or heterocycle functionalization, directly comparing their outcomes against this published baseline [1].

Application
Selection Property
Validation Focus
Antimicrobial scaffold-hopping studies
Pyridine nitrogen electronic differentiation
Antifungal activity comparison vs. benzoxazole scaffold
Kinase/GPCR targeted library design
Fused-ring pharmacophore scaffold
Docking-based target engagement prediction
Synthetic method benchmarking
Reported Mannich reaction yield baseline
Catalyst efficiency and reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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